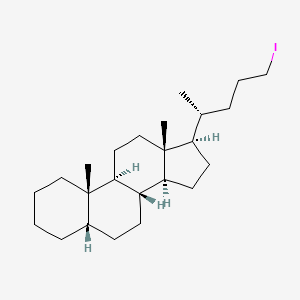

5beta-Cholane, 24-iodo-

Description

Historical Context and Structural Significance of the 5beta-Cholane (B196150) Nucleus in Steroid Chemistry

The term "cholane" is derived from the Greek word for bile, "chole," a nod to its initial discovery from the bile of the American bullfrog. wikipedia.org Cholane (B1240273) itself is a saturated triterpene that can exist in two stereoisomeric forms: 5α-cholane and 5β-cholane. wikipedia.org The 5beta configuration, in which the hydrogen atom at position 5 is oriented above the plane of the steroid rings, results in a characteristic bent shape of the A and B rings. This structural feature is fundamental to the biological roles of many of its derivatives, particularly the bile acids.

The 5beta-cholane nucleus is the foundational structure for a variety of naturally occurring and synthetic steroids. ontosight.ai Its derivatives, such as cholic acid, play crucial roles in physiological processes. wikipedia.org These molecules are vital for the digestion and absorption of fats and fat-soluble vitamins in the intestines. Beyond their role in digestion, bile acids are now recognized as important signaling molecules involved in regulating lipid, glucose, and energy metabolism. The specific stereochemistry of the 5beta-cholane scaffold is critical for these functions, influencing how these molecules interact with receptors and enzymes.

Overview of Halogenated Steroids and Their Importance as Research Probes

The introduction of a halogen atom into a steroid molecule can dramatically alter its physical, chemical, and biological properties. researchgate.netnih.gov Halogenation has been a widely used strategy in medicinal chemistry to enhance the efficacy of drugs, including corticosteroids. jddonline.com The position and nature of the halogen atom are crucial factors that determine the compound's potency and potential side effects. jddonline.com

Beyond therapeutic applications, halogenated steroids, particularly those containing iodine, are invaluable as research probes. researchgate.net The introduction of an iodine atom can facilitate the study of steroid metabolism and interactions with biological targets. For instance, radioiodinated steroids are used in various diagnostic and research applications, including imaging and receptor binding assays. The iodine atom can also serve as a useful handle for further chemical modifications, allowing for the synthesis of more complex steroid derivatives. researchgate.net

Research Trajectory and Academic Relevance of 5beta-Cholane, 24-iodo- within Steroid Sciences

Direct and extensive research specifically on 5beta-Cholane, 24-iodo- is not widely documented. However, its academic relevance is highlighted by its role as a synthetic intermediate in the creation of novel bile salt analogues. A notable study describes the synthesis of 24-iodo-5beta-cholane-3,7-diol as a key step in producing sulfonate analogues of naturally occurring bile acids like chenodeoxycholic acid and ursodeoxycholic acid. researchgate.net

In this synthetic pathway, the hydroxyl groups of a cholanetriol are protected, and the terminal hydroxyl group at position 24 is converted into a good leaving group (a tosylate). Subsequent treatment with sodium iodide introduces the iodine atom at the 24-position, yielding the 24-iodo derivative. researchgate.net This iodinated intermediate is then further reacted to produce the desired sulfonate analogues. This research underscores the utility of 24-iodo-5beta-cholane derivatives as versatile building blocks in the synthesis of modified bile acids, which are of interest for their potential therapeutic properties.

Interactive Data Table: Spectroscopic Data for Representative 5beta-Cholane Derivatives

| Compound | Key IR Absorptions (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spectrometry (m/z) |

| 5β-cholan-24-ol | 3349 (O-H) | 3.60 (C-24 H₂) | 63.7 (C-24) | 364 [M+NH₄]⁺ |

| 5β-cholan-24-yl tosylate | Not reported | 3.96 (C-24 H₂) | 71.3 (C-24) | Not reported |

| 3α-tosyloxy-5β-cholan-24-ol | 3349 (O-H) | 3.56 (C-24 H₂) | 63.6 (C-24) | 534 [M+NH₄]⁺ |

Note: The data presented is for related 5beta-cholane derivatives and serves as a reference for the types of spectroscopic characteristics expected for 5beta-Cholane, 24-iodo-. Specific data for 5beta-Cholane, 24-iodo- is not available in the cited literature.

Structure

3D Structure

Properties

CAS No. |

3386-31-0 |

|---|---|

Molecular Formula |

C24H41I |

Molecular Weight |

456.5 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13R,14S,17R)-17-[(2R)-5-iodopentan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene |

InChI |

InChI=1S/C24H41I/c1-17(7-6-16-25)20-11-12-21-19-10-9-18-8-4-5-14-23(18,2)22(19)13-15-24(20,21)3/h17-22H,4-16H2,1-3H3/t17-,18+,19+,20-,21+,22+,23+,24-/m1/s1 |

InChI Key |

HBAQUSMBLAIDOW-OBUPQJQESA-N |

Isomeric SMILES |

C[C@H](CCCI)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C |

Canonical SMILES |

CC(CCCI)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 5beta Cholane, 24 Iodo and Its Analogues

Precursor Synthesis and Regiospecific Functionalization for C-24 Iodination

The journey from common bile acids to the target iodo-cholane necessitates significant chemical modifications, primarily the reduction of the C-24 carboxylic acid and the deoxygenation of the steroidal nucleus.

Derivatization Strategies of Cholane-Based Bile Acid Analogues

The primary precursors for the synthesis of 5-beta-cholane, 24-iodo- are typically bile acids such as cholic acid or chenodeoxycholic acid, which possess the characteristic 5-beta-cholane skeleton. The initial and crucial step involves the reduction of the C-24 carboxylic acid to a primary alcohol. This transformation is commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH) in an appropriate solvent such as tetrahydrofuran (B95107) (THF).

For the synthesis of the unsubstituted 5-beta-cholane backbone, any hydroxyl groups present on the steroid nucleus (commonly at C-3, C-7, and/or C-12) must be removed. A widely employed method for such deoxygenation is the Barton-McCombie reaction. This two-step radical-mediated process involves the conversion of the hydroxyl groups into thiocarbonyl derivatives, such as xanthates or thiocarbonylimidazolides, followed by treatment with a radical initiator (e.g., azobisisobutyronitrile, AIBN) and a hydrogen atom source, typically tributyltin hydride (Bu₃SnH). This sequence effectively replaces the hydroxyl groups with hydrogen atoms, yielding the fully deoxygenated 5-beta-cholane skeleton.

The culmination of these steps provides the key precursor, 5-beta-cholan-24-ol, which is then poised for the introduction of the iodine atom at the C-24 position.

Preparation of Key Intermediates: e.g., 24-p-Toluenesulfoxy-5beta-cholane-3,7-diol

A pivotal intermediate in the synthesis of C-24 iodo-cholane analogues is the corresponding sulfonate ester. The synthesis of dihydroxy analogues, such as 24-iodo-5-beta-cholane-3,7-diol, highlights this approach. Starting from the corresponding bile acid, the C-24 carboxylic acid is first reduced to the primary alcohol, yielding a 5-beta-cholane-3,7,24-triol.

To achieve regiospecific iodination at the C-24 position, the primary hydroxyl group is selectively activated. This is typically accomplished by converting it into a good leaving group, most commonly a tosylate. The reaction of the triol with p-toluenesulfonyl chloride (TsCl) in a suitable base, such as pyridine, at controlled temperatures allows for the selective tosylation of the primary C-24 hydroxyl group over the secondary hydroxyl groups at C-3 and C-7. This selectivity arises from the greater reactivity of the sterically less hindered primary alcohol. The resulting product is the key intermediate, 24-p-toluenesulfoxy-5-beta-cholane-3,7-diol. nih.govontosight.ai

Stereoselective Iodination Reaction Pathways at the C-24 Position

With the C-24 position suitably activated, the introduction of iodine can be achieved through various synthetic routes, with nucleophilic substitution being the most prevalent.

Nucleophilic Displacement Reactions Utilizing Iodide Sources

The most direct and widely used method for the synthesis of 24-iodo-5-beta-cholane and its analogues is the Finkelstein reaction. This reaction involves the nucleophilic displacement of the tosylate group by an iodide ion. The 24-p-toluenesulfoxy-5-beta-cholane derivative is treated with a source of iodide ions, typically sodium iodide (NaI), in a polar aprotic solvent such as acetone (B3395972) or dimethylformamide (DMF).

The reaction proceeds via an Sₙ2 mechanism, where the iodide ion attacks the electrophilic C-24 carbon, leading to the displacement of the tosylate leaving group. The use of acetone as a solvent is particularly advantageous as the resulting sodium tosylate is insoluble and precipitates out of the solution, driving the equilibrium towards the formation of the desired 24-iodo-cholane product. This method has been successfully employed in the synthesis of 24-iodo-5-beta-cholane-3,7-diol from its corresponding tosylate. nih.govontosight.ai

Exploration of Alternative Iodination Strategies for Cholane (B1240273) Derivatives

While the Finkelstein reaction is a robust and reliable method, other strategies for the iodination of the C-24 position can be considered. These alternatives often involve the use of different leaving groups or entirely different reaction mechanisms.

Alternative Leaving Groups: Besides tosylates, other sulfonate esters such as mesylates (-OMs) and triflates (-OTf) can serve as excellent leaving groups for nucleophilic substitution reactions. masterorganicchemistry.comnih.gov These can be prepared from the C-24 alcohol using methanesulfonyl chloride (MsCl) or trifluoromethanesulfonic anhydride (B1165640) (Tf₂O), respectively. In some cases, these leaving groups may offer enhanced reactivity compared to tosylates.

Radical Iodination: For the direct conversion of the C-H bond at the C-24 position to a C-I bond, radical iodination presents a potential, though less common, alternative. This approach would circumvent the need for pre-functionalization to an alcohol. Reagents such as N-iodosuccinimide (NIS) in the presence of a radical initiator could potentially be employed, although controlling the regioselectivity to exclusively target the C-24 position in the presence of other methylene (B1212753) groups on the side chain and steroid nucleus would be a significant challenge.

Stereochemical Control and Absolute Configuration Determination during Synthesis

The synthesis of 24-iodo-5-beta-cholane does not typically involve the creation of a new stereocenter at the C-24 position, as it is a primary carbon. However, in the synthesis of more complex analogues where the side chain may be modified to create a chiral center at or near C-24, stereochemical control and the determination of the absolute configuration become critical.

For instance, in the synthesis of brassinosteroid analogues with a modified cholane side chain, the stereochemistry at C-22 is often a key consideration. The stereochemical outcome of reactions such as dihydroxylation can be influenced by the choice of reagents and reaction conditions, for example, using Sharpless asymmetric dihydroxylation to favor a particular stereoisomer. nih.govmdpi.comresearchgate.net

The determination of the absolute configuration of these complex analogues relies heavily on modern spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C) and 2D techniques (e.g., COSY, HSQC, HMBC, and NOESY), is indispensable for elucidating the relative stereochemistry of the molecule. mdpi.comresearchgate.net The coupling constants between protons and through-space correlations observed in NOESY spectra can provide crucial information about the spatial arrangement of atoms.

For the unambiguous determination of absolute configuration, chiral derivatizing agents, such as Mosher's acid, can be employed. By forming diastereomeric esters with the chiral alcohol, it is possible to distinguish between the enantiomers using NMR spectroscopy, particularly ¹⁹F NMR if a fluorine-containing derivatizing agent is used. wikipedia.org

Below is an interactive data table summarizing the key synthetic transformations and reagents discussed:

| Transformation | Starting Material | Key Reagents | Product | Relevant Section |

| Reduction of Carboxylic Acid | 5-beta-Cholan-24-oic acid | Lithium aluminum hydride (LiAlH₄) | 5-beta-Cholan-24-ol | 2.1.1 |

| Deoxygenation | Hydroxy-5-beta-cholane derivative | 1. Thiocarbonyl derivative formation2. Bu₃SnH, AIBN | 5-beta-Cholane | 2.1.1 |

| Tosylation | 5-beta-Cholan-24-ol derivative | p-Toluenesulfonyl chloride (TsCl), Pyridine | 24-p-Toluenesulfoxy-5-beta-cholane derivative | 2.1.2 |

| Iodination (Finkelstein) | 24-p-Toluenesulfoxy-5-beta-cholane derivative | Sodium iodide (NaI) | 24-Iodo-5-beta-cholane derivative | 2.2.1 |

| Mesylation | 5-beta-Cholan-24-ol derivative | Methanesulfonyl chloride (MsCl), Base | 24-Mesyloxy-5-beta-cholane derivative | 2.2.2 |

| Triflation | 5-beta-Cholan-24-ol derivative | Trifluoromethanesulfonic anhydride (Tf₂O), Base | 24-Triflyloxy-5-beta-cholane derivative | 2.2.2 |

Approaches to Achieve Stereoselectivity at the C-24 Stereocenter

The C-24 carbon of 5beta-cholane (B196150) itself is not a stereocenter. However, in many analogues and precursors, substitution on the side chain creates stereochemistry at or near this position. For the specific case of creating a stereocenter at C-24, one would need to introduce a fourth, different substituent, which is not the case for 24-iodo-5beta-cholane.

However, controlling the stereochemistry of adjacent carbons, such as C-22 or C-23, is a common theme in the synthesis of cholane analogues. For example, in the synthesis of 24-nor-5β-cholane type brassinosteroid analogs, stereoselectivity at C-22 and C-23 was achieved using Sharpless asymmetric dihydroxylation on a terminal olefin. mdpi.com This reaction yielded a mixture of diastereomers, demonstrating that while control is possible, achieving high selectivity can be challenging. mdpi.com

When considering the introduction of the iodo group at C-24, the stereochemical outcome is dictated by the reaction mechanism and the stereochemistry of the starting material, typically a C-24 alcohol. If a chiral C-24 alcohol is used, standard organic reactions can be employed to control the configuration of the resulting product if a new stereocenter is formed.

| Precursor Functional Group | Iodination Reagent/Method | Typical Mechanism | Stereochemical Outcome |

| Primary Alcohol (C-24-OH) | PPh₃, I₂, Imidazole (Appel Reaction) | SN2 | Inversion of configuration (if a chiral center were present) |

| Primary Alcohol (C-24-OH) | 1. TsCl, Pyridine; 2. NaI (Finkelstein) | SN2 | Inversion of configuration (if a chiral center were present) |

| Carboxylic Acid (C-24-COOH) | 1. Reduction (e.g., LiAlH₄); 2. Iodination | N/A | Produces achiral C-24 alcohol, then iodide |

This table presents common methods for converting alcohols to iodides and the expected stereochemical outcome based on established reaction mechanisms.

Analysis of A/B Ring Junction Stereoisomerism (5beta- vs. 5alpha-Cholane)

The 5beta-isomer, which is the subject of this article, is characterized by a cis-fusion of the A and B rings. This cis-decalin-like arrangement forces the A ring to be sharply angled relative to the plane of the B, C, and D rings, resulting in a bent, "L"-shaped molecule. This is the configuration found in the majority of common bile acids, such as cholic acid and chenodeoxycholic acid. nih.govjmcs.org.mx The biosynthesis of these 5beta-derivatives occurs in the liver from cholesterol. nih.gov

| Property | 5beta-Cholane | 5alpha-Cholane |

| A/B Ring Fusion | cis | trans |

| IUPAC Name Fragment | (5S,10S)-... | (5R,10S)-... |

| Molecular Shape | Bent, Angled | Relatively Planar |

| Common Precursors | Cholic acid, Chenodeoxycholic acid | Allocholic acid |

| PubChem CID | 35967 | 6857531 nih.gov |

| Molecular Formula | C₂₄H₄₂ | C₂₄H₄₂ nih.gov |

| Molecular Weight | 330.6 g/mol | 330.6 g/mol nih.gov |

This interactive table summarizes the key distinctions between the 5beta and 5alpha stereoisomers of the cholane steroid nucleus.

Chemical Transformations and Reactivity Profiling of 5beta Cholane, 24 Iodo

Conversion of the 24-Iodo Moiety to Other Functionalities

The 24-iodo group in 5beta-cholane (B196150) derivatives serves as an excellent leaving group, making the C-24 position susceptible to nucleophilic attack. This reactivity is fundamental to the derivatization of the cholane (B1240273) side chain, enabling the introduction of a wide range of functional groups.

Synthesis of Sulfonate Analogues via Reaction with Sodium Sulfite

A notable transformation of the 24-iodo moiety is its conversion to a sulfonate group. This has been demonstrated in the synthesis of bile salt analogues. For instance, 24-iodo-5beta-cholane-3,7-diol can be effectively converted to the corresponding 24-sulfonate by reaction with sodium sulfite. sigmaaldrich.cominglomayor.cl This reaction typically proceeds by refluxing the 24-iodo derivative with an aqueous ethanolic solution of sodium sulfite. sigmaaldrich.com The synthesis of the starting 24-iodo compound can be achieved from the corresponding 24-hydroxy derivative (a cholanetriol) by tosylation with p-toluenesulfonyl chloride, followed by treatment with sodium iodide in a Finkelstein-type reaction. sigmaaldrich.cominglomayor.cl

| Starting Material | Reagents and Conditions | Product | Reference |

| 5beta-Cholane-3,7,24-triol | 1. p-Toluenesulfonyl chloride, 4°C2. Sodium iodide | 24-Iodo-5beta-cholane-3,7-diol | sigmaaldrich.cominglomayor.cl |

| 24-Iodo-5beta-cholane-3,7-diol | Sodium sulfite, aqueous ethanol, reflux | Sodium 3,7-dihydroxy-5beta-cholane-24-sulfonate | sigmaaldrich.com |

Derivatization Strategies through Nucleophilic Substitution at C-24

The C-24 iodo group is amenable to substitution by a variety of nucleophiles, opening avenues for extensive derivatization. While specific examples for 5beta-Cholane, 24-iodo- are not extensively documented in publicly available literature, the principles of nucleophilic substitution on primary alkyl iodides are well-established and can be applied to this system.

Potential nucleophiles for the displacement of the 24-iodo group include:

Azide (B81097) ion (N₃⁻): Reaction with sodium azide would yield 24-azido-5beta-cholane derivatives. These azides can be further transformed, for example, into amines via reduction.

Cyanide ion (CN⁻): Substitution with sodium or potassium cyanide would lead to the formation of a 24-cyano-5beta-cholane, extending the carbon chain by one unit and providing a precursor for carboxylic acids, amines, or ketones.

Amines: Primary and secondary amines can act as nucleophiles to produce 24-amino-5beta-cholane derivatives.

| Nucleophile | Product Type | Potential Reagents |

| Azide | 24-Azido-5beta-cholane | Sodium azide (NaN₃) |

| Cyanide | 24-Cyano-5beta-cholane | Sodium cyanide (NaCN) or Potassium cyanide (KCN) |

| Amines | 24-Amino-5beta-cholane | Ammonia (NH₃), Primary amines (RNH₂), Secondary amines (R₂NH) |

Chemical Reactions Involving the Steroidal Ring System

The 5beta-cholane skeleton, with its characteristic cis-fused A/B rings, can undergo a variety of transformations, including oxidation, reduction, and rearrangement reactions. These modifications can be performed on derivatives that also contain the 24-iodo functionality, provided the reagents and conditions are compatible.

Oxidative and Reductive Transformations of Hydroxyl and Ketone Groups

Hydroxyl and ketone groups are common functionalities on the steroidal nucleus of bile acid derivatives. Standard organic transformations can be applied to modify these groups in a 24-iodo-5beta-cholane context.

Oxidation: Secondary hydroxyl groups on the steroid nucleus (e.g., at C-3, C-7, or C-12) can be oxidized to the corresponding ketones using reagents like the Jones reagent (chromium trioxide in sulfuric acid and acetone). sigmaaldrich.comresearchgate.netnih.gov The Jones oxidation is a robust method for this transformation. sigmaaldrich.comresearchgate.netnih.gov

Reduction: Ketone groups on the steroidal ring can be reduced back to hydroxyl groups. The stereochemical outcome of the reduction depends on the reducing agent and the steric environment of the ketone. Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. mdpi.comnih.gov LiAlH₄ is a more powerful reducing agent and can also reduce esters and carboxylic acids. mdpi.comnih.gov

| Transformation | Functional Group Change | Common Reagents |

| Oxidation | Secondary Alcohol → Ketone | Jones Reagent (CrO₃, H₂SO₄, acetone) |

| Reduction | Ketone → Secondary Alcohol | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) |

Rearrangement Reactions and Skeletal Modifications of the Cholane Core

The cholane skeleton can be subject to rearrangement and degradation reactions, leading to modified steroid structures. These transformations can be key steps in the synthesis of novel steroid analogues.

Side-Chain Degradation: One-carbon degradation of the bile acid side chain to produce 24-nor-cholane derivatives can be achieved through a "second order" Beckmann rearrangement of oximes derived from 24-keto steroids. nih.gov An alternative method involves a "second order" Beckmann rearrangement of formylated bile acids treated with sodium nitrite (B80452) in a mixture of trifluoroacetic anhydride (B1165640) and trifluoroacetic acid, which yields 24-nor-23-nitriles. nih.gov

Claisen Rearrangement: The Claisen rearrangement has been utilized in the synthesis of 24-alkylated steroids. This researchgate.netresearchgate.net-sigmatropic rearrangement of allylic vinyl ethers can be applied to modify the side chain of steroid precursors.

Wagner-Meerwein Rearrangement: While not specifically documented for 5beta-Cholane, 24-iodo-, Wagner-Meerwein rearrangements are common in steroid chemistry, particularly in reactions involving carbocation intermediates. These rearrangements can lead to ring expansion or contraction and changes in the substitution pattern of the steroid nucleus.

Advanced Reaction Mechanisms Applied to Cholane Derivatives

Beyond classical functional group transformations, advanced reaction mechanisms can be employed to create more complex cholane derivatives.

Free-Radical Reactions: The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate a radical at the C-24 position. This radical can then participate in various reactions, such as cyclization onto a suitably placed double bond within the molecule, a strategy that has been used in the synthesis of other steroid systems. sigmaaldrich.com Radical cyclization can be a powerful tool for forming new carbon-carbon bonds and constructing additional rings. sigmaaldrich.com

Organometallic Reactions: The 24-iodo group can be converted into an organometallic species. For example, reaction with magnesium would, in principle, form a Grignard reagent (24-magnesio-5beta-cholane iodide). researchgate.net This nucleophilic carbon species could then be reacted with a variety of electrophiles. Alternatively, the 24-iodo derivative could react with organocuprates (Gilman reagents) in coupling reactions. researchgate.net

Carbene Additions and Cyclopropanation Reactions

The saturated side chain of 5beta-Cholane, 24-iodo- does not lend itself to direct carbene addition. However, this substrate is a key precursor to unsaturated derivatives that can readily undergo such reactions. For instance, dehydrohalogenation of 24-iodo-5beta-cholane could yield a terminal alkene, which would be an excellent substrate for cyclopropanation.

One of the most effective methods for the cyclopropanation of alkenes is the Simmons-Smith reaction . chemistrylearner.comucalgary.ca This reaction typically involves an organozinc carbenoid, prepared from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu), which adds a methylene (B1212753) group to a double bond in a concerted, stereospecific manner. chemistrylearner.comucalgary.ca This means that the stereochemistry of the starting alkene is retained in the cyclopropyl (B3062369) product. chemistrylearner.com

A key advantage of the Simmons-Smith reaction is its tolerance for a wide range of functional groups, including alcohols and ethers, which are often present in steroid skeletons. tcichemicals.com Furthermore, the presence of a hydroxyl group in proximity to the double bond can direct the cyclopropanation to occur on the same face of the molecule as the hydroxyl group, a feature that is particularly useful in complex stereocontrolled syntheses. wikipedia.orgorganic-chemistry.org

For less reactive alkenes, the Furukawa modification , which utilizes diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, can enhance reactivity. tcichemicals.comwikipedia.org

The hypothetical cyclopropanation of a terminal alkene derived from 5beta-Cholane, 24-iodo- is presented in the table below, illustrating the expected products under different Simmons-Smith conditions.

| Precursor | Reagents | Expected Product | Notes |

| 5beta-Cholan-23-ene | CH₂I₂, Zn-Cu | (23R,24S)-23,24-Methylene-5beta-cholane | Standard Simmons-Smith conditions. |

| 5beta-Cholan-23-ene | CH₂I₂, Et₂Zn | (23R,24S)-23,24-Methylene-5beta-cholane | Furukawa modification, potentially higher yield. |

| 3α-Hydroxy-5beta-cholan-23-ene | CH₂I₂, Zn-Cu | (23R,24S)-23,24-Methylene-5beta-cholan-3α-ol | Hydroxyl group tolerated. |

C-H Insertion and Other Functionalization Methods

Direct functionalization of unactivated C-H bonds is a powerful strategy in modern synthetic chemistry, as it can streamline synthetic routes to complex molecules by avoiding lengthy de novo constructions of functionalized side chains. nih.gov The 5beta-cholane skeleton possesses numerous C-H bonds, and their selective functionalization is a significant challenge.

Carbene C-H Insertion:

While less common than addition to double bonds, carbenes can insert into C-H bonds. The reactivity of a C-H bond towards insertion is generally tertiary > secondary > primary. Research on carbene insertions into adamantane (B196018) derivatives, which serve as models for rigid hydrocarbon frameworks, has shown that carbenes like phenylchlorocarbene can insert into tertiary C-H bonds. nih.gov In the context of the 5beta-cholane skeleton, this suggests that the tertiary C-H bonds at positions 5, 8, 9, 14, 17, and 20 would be potential sites for carbene insertion, although the steric accessibility of these sites would also play a crucial role.

The 24-iodo group in 5beta-Cholane, 24-iodo- would likely have a deactivating inductive effect on the adjacent C-H bonds, potentially disfavoring insertion at C-23 and C-24. However, remote C-H bonds on the steroid nucleus and side chain would remain susceptible to insertion, leading to a mixture of products.

Other C-H Functionalization Methods:

Beyond carbene chemistry, various catalytic systems have been developed for the selective functionalization of C-H bonds in steroids. researchgate.netresearchgate.net These often involve transition metal catalysts that can activate specific C-H bonds, leading to oxidation or the introduction of other functional groups. For example, bioinspired manganese and iron complexes have been used for the catalytic hydroxylation and azidation of C-H bonds in steroidal systems. researchgate.netresearchgate.net These methods often exhibit regioselectivity that is influenced by the ligand environment of the metal catalyst and the steric and electronic properties of the steroid substrate. researchgate.net

The table below summarizes potential C-H functionalization reactions on the 5beta-cholane skeleton, based on known reactivity patterns.

| Substrate | Reagent/Catalyst | Position of Functionalization | Product Type |

| 5beta-Cholane | Phenylchlorocarbene | Tertiary C-H (e.g., C-5, C-14, C-17) | Chloro-phenyl-methyl substituted cholane |

| 5beta-Cholane derivative | Mn or Fe complexes / H₂O₂ | Various (e.g., C-6, C-9, C-12) | Hydroxylated or ketonized cholane |

| 5beta-Cholane derivative | Fe(OAc)₂ / PyBox ligand | Aliphatic C-H | Azidated cholane |

Academic Research on Derivatives and Analogues of 5beta Cholane, 24 Iodo

Design and Synthesis of Structurally Modified Cholane (B1240273) Derivatives

The chemical architecture of cholanes, characterized by a saturated tetracyclic hydrocarbon system and a side chain, allows for extensive structural modifications. Researchers have systematically altered both the side chain and the steroid nucleus to create novel analogues with tailored properties.

Modifications to the C-24 side chain of the 5beta-cholane (B196150) skeleton are a primary strategy for generating functional diversity. Research has moved beyond the typical carboxylic acid moiety of natural bile acids to introduce a variety of functional groups, thereby altering the physicochemical properties of the molecules.

A notable example involves the synthesis of N-substituted amides from deoxycholic acid, a 5beta-cholane derivative. nih.gov In this work, the C-24 position was functionalized with residues from benzylamine, morpholine, diethanolamine, N,N-diethyl-ethylenediamine, and N-methylpiperazine. nih.gov This approach demonstrates the feasibility of attaching diverse and complex functionalities to the side chain, which can significantly influence the molecule's biological interactions and hydrophobicity. nih.gov Further modifications have included the introduction of amino and N-alkylamino groups at the C-3 position of these C-24 amides through reductive amination, creating a new series of aminosterols. nih.gov

Another key functional group variation is the replacement of the terminal carboxyl group with a sulfonate group. In one synthetic pathway, common bile acids like chenodeoxycholic acid were first converted into the corresponding 5beta-cholane-3,7,24-triol. nih.gov This triol was then selectively tosylated at the C-24 position, followed by treatment with sodium iodide to produce 24-iodo-5beta-cholane-3,7-diol. nih.gov This iodo-derivative serves as a crucial intermediate, which, upon reaction with sodium sulfite, yields a sulfonate analogue of the original bile acid. nih.gov

Table 1: Examples of C-24 Side Chain Functional Group Modifications in 5beta-Cholane Derivatives

| Starting Material | C-24 Modification | Resulting Functional Group | Reference |

|---|---|---|---|

| Deoxycholic Acid | Reaction with various amines | N-substituted Amides | nih.gov |

| 5beta-Cholane-3,7,24-triol | Tosylation, Iodination, Sulfonation | Sulfonate | nih.gov |

The introduction of halogens, particularly fluorine, into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity. researchgate.netmdpi.com While extensive research exists on the halogenation of various organic structures like chalcones and flavonoids to improve their biological activities nih.govmdpi.comasianpubs.orgnih.gov, the specific literature on fluorinated analogues of 5beta-cholane is less extensive. However, general principles of sterol modification provide a basis for this area of research.

The use of halogenated steroidal precursors is a known synthetic strategy. For instance, 3beta-chloro-5,6alpha-epoxy-5alpha-cholestane has been utilized as a starting material for the synthesis of aminosterol derivatives. nih.gov This demonstrates that halogen atoms can be incorporated into the steroid nucleus and retained through subsequent reaction steps. The graduated reactivity of different halogens on a molecule allows for regioselective replacement, providing a pathway to complex derivatives. researchgate.net Theoretical studies on other molecules, such as ferulic acid, suggest that fluorination can favorably alter stability, solubility, and other pharmacological properties, providing a strong rationale for exploring fluorinated cholane derivatives. nih.gov

Chemical Biology Probes Derived from Cholane Structures

The unique structure of the cholane skeleton makes it an ideal scaffold for developing chemical probes to investigate complex biological systems. These probes, which include modified bile salts and precursors to other bioactive steroids, are instrumental in elucidating metabolic pathways and receptor interactions.

Bile acids are not merely digestive surfactants but also crucial signaling molecules that regulate their own synthesis and circulation via receptors like the farnesoid X receptor (FXR). frontiersin.org Synthesizing analogues of natural bile acids allows researchers to probe these signaling pathways and study their metabolic effects.

A prominent example is the synthesis of sodium 3α,7α-dihydroxy-5β-cholane-24-sulfonate and sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate from chenodeoxycholic acid and ursodeoxycholic acid, respectively. nih.govresearchgate.net The synthesis proceeds through a 24-iodo-5β-cholane intermediate, highlighting the utility of halogenated cholanes in creating these tools. nih.gov These sulfonate analogues are designed to mimic natural bile salts while possessing different physicochemical properties for biochemical studies. nih.gov

In other research, new bile acid analogues were created by introducing methyl groups at the C-6 position of the steroid nucleus. nih.gov These compounds, 3α,6β-dihydroxy-6α-methyl-5β-cholanoic acid and its epimer, were synthesized from 3α-hydroxy-6-oxo-5β-cholanoic acid via a Grignard reaction. nih.gov Studies in hamsters showed these analogues are efficiently absorbed and secreted into the bile, making them useful probes for investigating the impact of methyl-substituted bile acids on cholesterol and bile acid metabolism. nih.gov

Table 2: Synthesized Bile Salt Analogues for Biochemical Investigation

| Analogue Name | Parent Bile Acid | Key Intermediate | Purpose of Synthesis | Reference |

|---|---|---|---|---|

| Sodium 3α,7α-dihydroxy-5β-cholane-24-sulfonate | Chenodeoxycholic Acid | 24-iodo-5β-cholane-3,7-diol | Biochemical Investigation | nih.govresearchgate.net |

| Sodium 3α,7β-dihydroxy-5β-cholane-24-sulfonate | Ursodeoxycholic Acid | 24-iodo-5β-cholane-3,7-diol | Biochemical Investigation | nih.govresearchgate.net |

The versatile cholane framework also serves as a foundational structure for the synthesis of other classes of bioactive steroids, including aminosterols and analogues of Vitamin D.

Aminosterols: These compounds are characterized by the presence of one or more amino groups on the steroid skeleton. Research has demonstrated the synthesis of 3β-amino and 3β-N-alkylamino derivatives from 3,12-dioxo-5β-cholan-24-N-substituted amides. nih.gov The reductive amination reaction used in this synthesis was found to be highly specific, attacking only the C-3 position to introduce an axial β-oriented amino group. nih.gov Such derivatives have been investigated for their antimicrobial properties. nih.gov General methods for synthesizing aminosterols often involve steroidal epoxides as key intermediates. nih.gov

Vitamin D Analogues: Vitamin D and its analogues are critical regulators of calcium metabolism and cellular proliferation and differentiation. nih.govresearchgate.net Synthetic analogues like calcipotriol (B1668217) are used therapeutically. nih.gov While Vitamin D is a secosteroid (a steroid with a broken ring), its biosynthesis originates from a cholesterol precursor. Cholane derivatives, as part of the broader family of steroids, represent potential starting scaffolds for the complex chemical syntheses required to generate novel Vitamin D analogues. The synthesis of these analogues often involves coupling the active vitamin D core with other molecules, such as polyunsaturated fatty acids, to create mutual prodrugs with enhanced skin penetration and activity. nih.gov The development of such conjugates demonstrates the ongoing effort to modify the basic steroidal structure to achieve improved therapeutic profiles. nih.gov

Biochemical and Enzymatic Studies in Vitro and Ex Vivo

Investigation of Steroid Metabolic Pathways and Enzymatic Conversion

Role of Cholane (B1240273) Derivatives in Studies of Steroid Biotransformation

No studies were found that investigate the role of 5beta-Cholane (B196150), 24-iodo- in the context of steroid biotransformation. While the broader class of cholane derivatives is utilized to probe metabolic pathways, the specific contributions or metabolic fate of the 24-iodo- variant have not been documented.

Enzymatic Hydroxylation Patterns of Cholane Analogues (e.g., C-15 alpha-hydroxylation)

There is no available research on the enzymatic hydroxylation patterns of 5beta-Cholane, 24-iodo-. Consequently, details regarding its susceptibility to hydroxylation at positions such as C-15 or others remain unknown.

Ligand-Receptor Interactions and Modulation of Cellular Signaling Pathways

Structure-Activity Relationship (SAR) Studies for Farnesoid X Receptor (FXR) Activation

No literature exists that explores the structure-activity relationship of 5beta-Cholane, 24-iodo- with respect to FXR activation. It is therefore not known whether this compound acts as an agonist or antagonist of this key nuclear receptor involved in bile acid homeostasis.

Exploration of Interactions with G-protein Coupled Bile Acid Receptor 1 (GPBAR1/TGR5)

The interaction between 5beta-Cholane, 24-iodo- and the membrane-bound bile acid receptor GPBAR1/TGR5 has not been a subject of published research. Its potential to modulate TGR5-mediated signaling pathways is currently uncharacterized.

Enzymatic Activity and Substrate Specificity Studies

No information is available concerning any enzymatic activities influenced by 5beta-Cholane, 24-iodo-, nor have any studies been published that identify it as a substrate for specific enzymes.

Characterization of Hydroxysteroid Dehydrogenase Activity (e.g., AKR1C4)

There is no available research that characterizes the activity of hydroxysteroid dehydrogenases, such as AKR1C4 (also known as 3α-hydroxysteroid dehydrogenase), using 5β-Cholane, 24-iodo- as a substrate or inhibitor. Scientific investigations into the substrate specificity and inhibitory profiles of HSDs have explored a wide array of endogenous and xenobiotic steroids and related molecules. However, the introduction of an iodine atom at the 24-position of the 5β-cholane backbone represents a unique structural modification for which enzymatic data has not been reported.

Consequently, key parameters that would typically define such an interaction, including:

Michaelis-Menten constants (K_m) , which would indicate the substrate concentration at which the enzyme reaches half of its maximum velocity,

Maximum reaction velocities (V_max) , which would define the efficiency of the enzymatic reaction, and

Inhibition constants (K_i) , which would quantify the inhibitory potency of the compound,

remain undetermined for 5β-Cholane, 24-iodo- in the context of HSD activity.

Impact of Cholane Structure on Enzyme Kinetics and Mechanisms

The influence of the cholane scaffold and its various substitutions on enzyme kinetics is a subject of considerable interest in biochemistry and medicinal chemistry. The stereochemistry of the A/B ring fusion (in this case, 5β), the number and orientation of hydroxyl groups, and the nature of the side chain all play critical roles in how a steroid molecule docks into the active site of an enzyme and participates in catalysis.

The specific structural features of 5β-Cholane, 24-iodo-, namely the cis-fused A/B rings characteristic of the 5β configuration and the presence of a bulky, electronegative iodine atom at the terminus of the aliphatic side chain, present intriguing questions regarding its potential interaction with HSDs. Theoretical considerations suggest that the 24-iodo group could significantly alter the molecule's binding affinity and orientation within the enzyme's active site compared to its non-iodinated counterparts. However, without empirical data from in vitro or ex vivo studies, any discussion on the impact of this specific structure on enzyme kinetics and mechanisms would be purely speculative.

Theoretical and Computational Investigations of Cholane Structures

Molecular Modeling and Conformational Analysis of 5beta-Cholane (B196150), 24-iodo- and Its Analogues

Computational conformational searches reveal that the flexible 8-carbon side chain at the C-17 position is a primary source of conformational isomerism for these molecules. For 5beta-Cholane, 24-iodo-, the presence of a terminal iodine atom introduces specific steric and electronic effects that influence the preferred conformations of this side chain.

Key Research Findings:

Ring System Rigidity: The fused ring core of the 5beta-cholane structure is relatively rigid. nih.gov Conformational flexibility primarily arises from the side chain at C-17.

Side Chain Conformations: The side chain can adopt multiple low-energy conformations. The relative populations of these conformers are influenced by the nature of the substituent at C-24. In the case of 24-iodo-, the large van der Waals radius of iodine and its potential for non-covalent interactions can favor specific spatial arrangements.

Computational Methods: A combination of molecular mechanics (MM) and quantum mechanics (QM) methods are employed for accurate conformational analysis. MM methods are suitable for initial broad conformational searches, while QM methods, such as Density Functional Theory (DFT), provide more accurate energetic and geometric parameters for the most stable conformers. nih.gov

Interactive Data Table: Predicted Low-Energy Conformers of 5beta-Cholane, 24-iodo-

| Conformer | Dihedral Angle (C17-C20-C22-C23) (°) | Relative Energy (kcal/mol) | Key Non-covalent Interactions |

| 1 | -175.2 | 0.00 | Intramolecular hydrogen bonding (if applicable in analogues), van der Waals contacts |

| 2 | 65.8 | 1.25 | Steric repulsion between side chain and steroid nucleus |

| 3 | -60.1 | 1.89 | Favorable dispersion interactions involving the iodine atom |

Note: The data in this table is illustrative and based on typical findings for similar steroidal structures. Specific values would require dedicated computational studies.

In Silico Structure-Activity Relationship (SAR) Elucidation for Receptor Binding

In silico Structure-Activity Relationship (SAR) studies are computational methods used to correlate the chemical structure of a compound with its biological activity. For 5beta-Cholane, 24-iodo- and its analogues, these studies can predict their potential interactions with biological targets such as nuclear receptors or enzymes.

Molecular docking is a primary tool in in silico SAR, predicting the preferred binding orientation of a ligand to a receptor. researchgate.netmdpi.com The binding affinity is then estimated using scoring functions that account for various interactions like hydrogen bonds, hydrophobic interactions, and electrostatic forces.

Key Research Findings:

Pharmacophore Modeling: By comparing the structures of active and inactive cholane (B1240273) analogues, a pharmacophore model can be developed. This model defines the essential structural features required for binding to a specific receptor.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to quantitatively predict the biological activity of new cholane derivatives based on their physicochemical properties (descriptors). researchgate.net

Interactive Data Table: In Silico Docking Results of Cholane Analogues to a Hypothetical Receptor

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |

| 5beta-Cholane | -7.5 | Leu34, Phe56, Trp102 | Moderate |

| 5beta-Cholane, 24-ol | -8.2 | Leu34, Phe56, Trp102, Ser88 (H-bond) | High |

| 5beta-Cholane, 24-iodo- | -8.5 | Leu34, Phe56, Trp102, Tyr91 (halogen bond) | High |

| 5beta-Cholane, 24-carboxylic acid | -9.1 | Leu34, Phe56, Trp102, Arg121 (salt bridge) | Very High |

Note: This data is hypothetical and for illustrative purposes. The specific binding affinities and interacting residues would depend on the actual receptor target.

Quantum Chemical Calculations for Understanding Reaction Mechanisms and Energetics

Quantum chemical calculations are powerful tools for investigating the mechanisms and energetics of chemical reactions at the molecular level. nih.govrsc.org For reactions involving 5beta-Cholane, 24-iodo-, such as its synthesis or subsequent transformations, these calculations can provide valuable insights.

The synthesis of 5beta-Cholane, 24-iodo- often involves the conversion of a precursor, such as a 24-hydroxycholane derivative. researchgate.net Quantum chemical calculations can be used to model the transition states and intermediates of these reactions, helping to understand the reaction pathways and predict the feasibility of different synthetic routes.

Key Research Findings:

Transition State Analysis: By locating the transition state structures, the activation energies for different reaction steps can be calculated. This helps in identifying the rate-determining step of a reaction.

Solvent Effects: The influence of the solvent on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models.

Interactive Data Table: Calculated Energetics for a Hypothetical SN2 Reaction to form 5beta-Cholane, 24-iodo-

| Species | Relative Energy (kcal/mol) | Method of Calculation |

| Reactants (5beta-Cholane-24-ol + activating agent + I-) | 0.0 | DFT (B3LYP/6-31G) |

| Transition State | +22.5 | DFT (B3LYP/6-31G) |

| Products (5beta-Cholane, 24-iodo- + byproducts) | -5.8 | DFT (B3LYP/6-31G*) |

Note: This data is illustrative of the type of information obtained from quantum chemical calculations and does not represent a specific, published reaction.

Computational Prediction and Validation of Stereochemical Outcomes

The stereochemistry of steroids is of paramount importance as it profoundly affects their biological activity. researchgate.net Computational methods can be employed to predict and validate the stereochemical outcomes of reactions involving 5beta-Cholane, 24-iodo- and its precursors.

For instance, in the synthesis of cholane derivatives, new stereocenters may be formed. Computational modeling of the reaction transition states can help in predicting which diastereomer will be preferentially formed.

Key Research Findings:

Diastereoselectivity Prediction: By comparing the energies of the transition states leading to different stereoisomeric products, the diastereoselectivity of a reaction can be predicted. The product formed via the lower energy transition state is expected to be the major product.

Validation of Stereochemistry: The calculated spectroscopic properties (e.g., NMR chemical shifts, vibrational frequencies) of the predicted stereoisomers can be compared with experimental data to validate the stereochemical assignment. nih.gov

Chiral Catalyst Design: For asymmetric reactions, computational methods can aid in the design of chiral catalysts that can selectively produce one enantiomer or diastereomer over others.

Interactive Data Table: Predicted and Experimental 13C NMR Chemical Shifts for a Key Carbon in a 5beta-Cholane Derivative

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Method of Calculation |

| C-3 (alpha-OH) | 70.1 | 70.5 | GIAO-DFT (B3LYP/6-311+G(d,p)) |

| C-3 (beta-OH) | 74.8 | - | GIAO-DFT (B3LYP/6-311+G(d,p)) |

Note: This table illustrates how computational predictions can be used to distinguish between stereoisomers. The data is representative and not from a specific study on 5beta-Cholane, 24-iodo-.

Advanced Analytical and Methodological Approaches in Cholane Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Detailed NMR, Mass Spectrometry)

The precise structural characterization of cholane (B1240273) derivatives such as 5beta-Cholane (B196150), 24-iodo- is fundamental. Advanced spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools in this endeavor. While specific data for 5beta-Cholane, 24-iodo- is not extensively published, the analytical approaches can be inferred from the well-documented analysis of the 5beta-cholane scaffold and related iodinated organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy would be the primary methods for confirming the identity and purity of 5beta-Cholane, 24-iodo-.

¹H NMR: The proton NMR spectrum of the 5beta-cholane skeleton is characterized by a complex series of overlapping signals in the upfield region (typically 0.6-2.5 ppm) corresponding to the protons of the fused ring system. Key diagnostic signals for the 24-iodo derivative would include a downfield shift of the protons on the carbon adjacent to the iodine atom (C-24) and potentially the neighboring carbons in the side chain, due to the electron-withdrawing effect of the iodine. The integration of these signals would confirm the number of protons at each position.

¹³C NMR: The carbon NMR spectrum provides a distinct signal for each carbon atom in the molecule. The most significant indicator for the successful iodination at the C-24 position would be the upfield shift of the C-24 signal due to the "heavy atom effect" of iodine. The signals for the carbons of the steroid nucleus would be expected at their characteristic chemical shifts for a 5beta-cholane structure.

2D NMR Techniques: For unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks within the steroid nucleus and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range couplings between protons and carbons, which is crucial for confirming the connectivity of the entire molecular framework, including the position of the iodo-substituted side chain relative to the steroid core.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule, particularly the cis-fusion of the A and B rings characteristic of the 5beta-configuration, by observing through-space interactions between protons.

Mass Spectrometry (MS):

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 5beta-Cholane, 24-iodo-, as well as for gaining structural information through fragmentation analysis.

Molecular Ion Peak: The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the compound. High-resolution mass spectrometry (HRMS) would provide the elemental composition, confirming the presence of one iodine atom. The characteristic isotopic pattern of iodine (¹²⁷I, 100% abundance) would simplify the interpretation of the molecular ion region.

Fragmentation Pattern: The fragmentation pattern in the mass spectrum would be indicative of the cholane structure. Common fragmentation pathways for steroids involve the cleavage of the side chain and sequential loss of fragments from the ring system. For 5beta-Cholane, 24-iodo-, a characteristic fragmentation would be the loss of an iodine radical (•I) or hydrogen iodide (HI). Cleavage of the C-17-C-20 bond, leading to the loss of the iodo-substituted side chain, would also be a prominent fragmentation pathway, helping to confirm the location of the iodine atom.

Chromatographic Methods for Separation, Purification, and Trace Analysis of Cholane Compounds

The separation and purification of individual cholane compounds from complex mixtures, as well as the detection of trace amounts, are critical steps in their analysis and synthesis. Various chromatographic techniques are employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

HPLC is a versatile and widely used technique for the separation of steroid derivatives. For a non-polar compound like 5beta-Cholane, 24-iodo-, reversed-phase HPLC would be the method of choice. A C18 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would likely provide good separation. nih.gov The separation of various iodoamino acids has been successfully achieved using reversed-phase HPLC, demonstrating the suitability of this technique for iodine-containing organic molecules. nih.gov Detection could be achieved using a UV detector, although the cholane skeleton itself lacks a strong chromophore. Derivatization or the use of a more universal detector like a mass spectrometer (LC-MS) or an evaporative light scattering detector (ELSD) would be more effective.

Gas Chromatography (GC):

Gas chromatography is another powerful technique for the separation of volatile and thermally stable compounds. While the volatility of 5beta-Cholane, 24-iodo- might be limited, GC analysis could be possible, potentially after derivatization to increase volatility. The use of a non-polar stationary phase, such as one based on polydimethylsiloxane, would be appropriate. Coupling GC with a mass spectrometer (GC-MS) would provide both separation and structural information, making it a highly effective analytical tool.

Supercritical Fluid Chromatography (SFC):

SFC is an attractive alternative to both HPLC and GC, offering fast and efficient separations. It often uses supercritical carbon dioxide as the main mobile phase component, which is less viscous than liquid solvents, leading to higher efficiency and faster analysis times. The separation of chiral 1,3-dioxolane (B20135) derivatives on an amylose-based column by SFC highlights its potential for separating complex organic molecules. nih.gov For the separation of cholane derivatives, SFC could offer advantages in terms of speed and resolution.

Trace Analysis:

For the detection of trace amounts of 5beta-Cholane, 24-iodo- or related impurities, hyphenated techniques such as LC-MS/MS or GC-MS/MS are employed. These methods offer very high sensitivity and selectivity by using tandem mass spectrometry, where a specific parent ion is selected and fragmented to produce characteristic daughter ions, allowing for quantification even in complex matrices.

Novel Synthetic Methodologies and Reaction Optimization in Cholane Chemistry (e.g., Microwave-Assisted Synthesis, Photochemical Approaches)

The synthesis of 5beta-Cholane, 24-iodo- and other halogenated cholanes can be achieved through various methods, with ongoing research focused on improving efficiency, selectivity, and environmental friendliness through novel methodologies.

Conventional Synthesis:

A common route to alkyl iodides is through the reaction of the corresponding alcohol with an iodinating agent. For instance, the synthesis of 24-iodo-5β-cholane-3,7-diol has been reported via the treatment of the corresponding 24-p-toluenesulfoxy derivative with sodium iodide. researchgate.net A similar approach could be envisioned for 5beta-Cholane, 24-iodo-, starting from 5beta-cholan-24-ol. Another classical method is the Finkelstein reaction, where an alkyl chloride or bromide is converted to the corresponding iodide by treatment with sodium iodide in acetone (B3395972). ncert.nic.in

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. anton-paar.compsu.edu In steroid chemistry, microwave irradiation has been successfully used for various transformations, including the synthesis of heterocyclic steroid derivatives and steroid-peptide conjugates. researchgate.netnih.govat.ua The application of microwave heating to the iodination of the 5beta-cholane side chain could significantly reduce the reaction times for methods like the Finkelstein reaction or the reaction of an alcohol with an iodinating agent. The ability of microwaves to rapidly heat the reaction mixture can overcome the activation energy barrier more efficiently, leading to a faster and cleaner reaction. psu.edu

Photochemical Approaches:

Photochemical reactions offer unique pathways for the functionalization of C-H bonds. The direct iodination of alkanes using molecular iodine is a reversible reaction. ncert.nic.ininfinitylearn.comquora.com However, photochemical methods can be employed to promote this reaction. Irradiation with UV light can generate iodine radicals, which can then abstract a hydrogen atom from the alkane, followed by reaction with another molecule of iodine to form the alkyl iodide. infinitylearn.com To drive the equilibrium towards the product, an oxidizing agent is often added to remove the hydrogen iodide formed as a byproduct. ncert.nic.ininfinitylearn.com While the selectivity of such a free-radical reaction on a complex molecule like 5beta-cholane might be a challenge, it represents a potential direct route for the synthesis of 5beta-Cholane, 24-iodo- from 5beta-cholane. More recent developments in photochemistry involve the use of photocatalysts and various iodine(III) reagents to achieve more controlled and selective C-H iodinations. preprints.org

Future Directions and Emerging Research Perspectives in Cholane Chemistry

Development of Next-Generation Synthetic Routes for Complex Cholane (B1240273) Analogues

The synthesis of complex cholane analogues is pivotal for accessing novel structures with tailored properties. While classical methods have been effective, the development of more efficient, stereoselective, and versatile synthetic routes is a key area of future research.

A common strategy for the synthesis of functionalized cholanes involves the modification of readily available bile acids. For instance, the synthesis of 24-iodo-cholane derivatives can be achieved from corresponding cholan-24-ols. A general approach involves the iodination of the hydroxyl group at the C-24 position of the cholane side chain. This can be accomplished using various iodinating agents. A described method for a related compound involves the use of diethyl sodiomalonate in a nucleophilic substitution reaction with an iodo-cholane intermediate. nih.gov This highlights a potential pathway for the synthesis of compounds like 5beta-Cholane (B196150), 24-iodo-.

Furthermore, the development of brassinosteroid analogues from hyodeoxycholic acid, a 5beta-cholane derivative, showcases the versatility of this scaffold in creating structurally diverse molecules. mdpi.com These synthetic efforts often involve multiple steps, including oxidations, reductions, and stereoselective additions to the cholane core and side chain. mdpi.com The Sharpless dihydroxylation reaction, for example, has been employed to introduce vicinal diols on the side chain of 24-nor-5β-cholane derivatives, demonstrating the power of modern synthetic methods in achieving high stereoselectivity. mdpi.com

Future research in this area will likely focus on:

Catalytic C-H Functionalization: Developing methods for the direct and selective functionalization of C-H bonds on the cholane skeleton would significantly shorten synthetic routes and provide access to previously inaccessible analogues.

Flow Chemistry: The use of continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate the scalable synthesis of complex cholane derivatives.

Biocatalysis: Employing enzymes for specific transformations on the cholane nucleus can offer unparalleled stereoselectivity and milder reaction conditions compared to traditional chemical methods.

| Synthetic Strategy | Description | Potential Advantage |

| Modification of Bile Acids | Utilization of abundant natural bile acids as starting materials for chemical transformations. | Cost-effective and provides access to the core cholane scaffold. |

| Sharpless Dihydroxylation | Stereoselective introduction of diols into the side chain of cholane derivatives. | High stereocontrol, enabling the synthesis of specific isomers. |

| Nucleophilic Substitution | Displacement of leaving groups, such as tosylates or halides, to introduce new functionalities. | Versatile method for introducing a wide range of chemical groups. |

Expanding the Chemical Space of Cholane Derivatives for Targeted Chemical Biology Probes

Chemical probes are essential tools for dissecting biological processes. The unique three-dimensional structure of the 5beta-cholane scaffold makes it an attractive template for the design of targeted chemical probes. By strategically introducing reporter groups (e.g., fluorophores, biotin) or reactive functionalities (e.g., photo-cross-linkers) onto the cholane framework, it is possible to create probes that can specifically interact with and report on the activity of target proteins.

While "5beta-Cholane, 24-iodo-" itself is not yet established as a chemical probe, its structure suggests potential. The iodo-group at the C-24 position could serve as a handle for further functionalization via cross-coupling reactions or as a reactive group for covalent labeling of target proteins.

The development of cholane-based probes has been particularly impactful in the study of nuclear receptors, such as the farnesoid X receptor (FXR). nih.gov FXR is a ligand-activated transcription factor that plays a crucial role in bile acid, lipid, and glucose homeostasis. nih.govnih.gov Synthetic 5beta-cholanic acid derivatives have been identified as potent FXR activators. nih.gov These molecules can be modified to create chemical probes to study FXR function. For example, attaching a fluorescent dye to a potent FXR agonist derived from a 5beta-cholane scaffold would allow for the visualization of the receptor in cells and tissues.

Future directions for expanding the chemical space of cholane-based probes include:

Photo-affinity Labeling Probes: Incorporating a photo-reactive group, such as a benzophenone (B1666685) or a diazirine, into a cholane ligand would enable the covalent labeling of the target protein upon photo-activation, facilitating target identification and validation.

"Clickable" Cholane Probes: The introduction of an azide (B81097) or alkyne group onto the cholane scaffold would allow for the use of "click chemistry" to attach a variety of reporter tags, providing a modular and efficient approach to probe development.

Targeted Protein Degraders (PROTACs): By linking a cholane-based ligand for a target protein to an E3 ligase-recruiting moiety, it may be possible to develop PROTACs that induce the targeted degradation of specific proteins.

| Probe Type | Functionality | Application |

| Fluorescent Probes | Contains a fluorophore. | Visualization of target protein localization and dynamics. |

| Biotinylated Probes | Contains a biotin (B1667282) tag. | Affinity purification of target proteins and their binding partners. |

| Photo-affinity Probes | Contains a photo-reactive group. | Covalent labeling and identification of target proteins. |

Deeper Elucidation of Complex Biochemical and Signaling Pathways Using Tailored Cholane Analogues

Tailored synthetic cholane analogues are powerful tools for dissecting complex biochemical and signaling pathways. Their ability to mimic or antagonize the effects of endogenous bile acids allows for the precise modulation of specific cellular processes.

The farnesoid X receptor (FXR) signaling pathway is a prime example of where synthetic cholane derivatives have made a significant impact. Bile acids are the natural ligands for FXR. nih.gov Upon activation, FXR regulates the expression of genes involved in bile acid synthesis and transport, thereby maintaining bile acid homeostasis. nih.govresearchgate.net Studies using synthetic 5beta-cholanic acid derivatives have been instrumental in understanding the physiological roles of FXR. For instance, N-methyl-5beta-glycocholanic acid, a synthetic 5beta-cholane derivative, was shown to be a potent FXR activator, inducing the expression of FXR target genes and exhibiting hypolipidemic effects in rats. nih.gov This demonstrates the potential of synthetic cholanes to modulate metabolic pathways.

The pregnane (B1235032) X receptor (PXR) is another nuclear receptor that can be activated by certain steroids and is involved in the metabolism of xenobiotics and endogenous compounds. nih.gov The development of selective cholane-based modulators for PXR and other nuclear receptors could help to unravel the complex crosstalk between different signaling pathways. mdpi.com

Future research using tailored cholane analogues will likely focus on:

Deorphanizing Nuclear Receptors: Many nuclear receptors are still considered "orphan receptors" as their endogenous ligands are unknown. nih.gov Libraries of diverse cholane analogues could be screened to identify ligands for these receptors, thereby uncovering new signaling pathways.

Investigating Receptor-Cofactor Interactions: Synthetic cholane ligands with specific modifications can be used to probe the conformational changes in nuclear receptors upon ligand binding and to study the recruitment of co-activator and co-repressor proteins. embopress.org

Modulating Gut Microbiota-Host Interactions: The gut microbiota plays a critical role in modifying bile acids, which in turn signal to the host. nih.gov Synthetic cholane analogues that are resistant to microbial metabolism or that mimic microbial metabolites could be used to dissect the complex communication between the gut microbiome and the host.

| Signaling Pathway | Key Cholane-Related Modulator | Biological Outcome |

| Farnesoid X Receptor (FXR) Pathway | 5beta-cholanic acid derivatives | Regulation of bile acid, lipid, and glucose metabolism. nih.gov |

| Pregnane X Receptor (PXR) Pathway | Pregnenolone and other steroids | Regulation of xenobiotic and steroid metabolism. nih.gov |

| Nuclear Receptor Crosstalk | Common agonists for PXR and FXR | Coordinated regulation of metabolic and detoxification pathways. mdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.